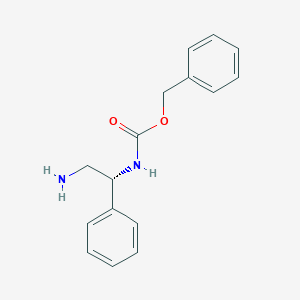

(R)-Benzyl (2-amino-1-phenylethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1R)-2-amino-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUKXDDEPPBPSY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Benzyl (2-amino-1-phenylethyl)carbamate chemical properties

An In-depth Technical Guide to (R)-Benzyl (2-amino-1-phenylethyl)carbamate

Abstract

This compound is a chiral organic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of (R)-1-phenyl-1,2-ethanediamine, it incorporates a key chiral scaffold found in numerous bioactive molecules and asymmetric catalysts. The strategic placement of a benzyloxycarbonyl (Cbz) protecting group on one of the two amine functionalities renders it a versatile bifunctional building block. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via selective N-protection, expected analytical characterization, and its applications in drug discovery and development.

Core Chemical & Physical Properties

The fundamental properties of this compound are summarized below. It is a stable, solid compound under standard laboratory conditions. The chirality at the C1 position is crucial for its application in asymmetric synthesis.

| Property | Value | Source(s) |

| CAS Number | 130406-35-8 | [1][2] |

| Molecular Formula | C₁₆H₁₈N₂O₂ | [1] |

| Molecular Weight | 270.33 g/mol | [1] |

| Physical Description | Solid | - |

| Melting Point | Data not available in cited literature | - |

| Optical Rotation | Data not available in cited literature | - |

Synthesis and Mechanism: Selective Mono-N-Protection

The synthesis of this compound hinges on the selective protection of one amine group in the presence of another. The primary amino group in the starting material, (R)-1-phenyl-1,2-ethanediamine, is more sterically hindered than the secondary amine, but careful control of reaction conditions allows for the desired mono-protection. The most common and reliable method is the Schotten-Baumann reaction, which utilizes benzyl chloroformate as the protecting group reagent in a biphasic system.

Causality and Experimental Rationale:

-

Choice of Reagent: Benzyl chloroformate (Cbz-Cl) is a highly reactive acylating agent ideal for forming the robust Cbz carbamate.[1] The Cbz group is stable under a variety of conditions but can be readily removed by catalytic hydrogenolysis, making it an excellent choice for multi-step synthesis.[3]

-

Schotten-Baumann Conditions: The reaction is performed in a biphasic system (e.g., an organic solvent and aqueous base). The base (e.g., NaHCO₃ or Na₂CO₃) serves two critical functions: it neutralizes the HCl byproduct generated during the reaction and deprotonates the amine starting material, rendering it nucleophilic.[1][3]

-

Achieving Mono-protection: The primary challenge is preventing the formation of the di-protected byproduct. This is achieved by using a slight excess of the diamine starting material and adding the benzyl chloroformate slowly at a low temperature (0 °C). This ensures that the concentration of the acylating agent is kept low, favoring a single reaction event per molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Schotten-Baumann conditions for amine protection.[1][3]

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1-phenyl-1,2-ethanediamine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 ratio).

-

Cooling & Base Addition: Cool the flask in an ice-water bath to 0 °C. Add sodium bicarbonate (NaHCO₃) (2.2 eq) to the solution and stir vigorously for 15 minutes.

-

Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl) (0.9 eq, relative to the diamine) dropwise to the cold, stirring mixture over 30-60 minutes using a dropping funnel. It is crucial to maintain the temperature at 0 °C during the addition.

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization (Predicted)

While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for the confident prediction of key analytical signatures.

| Technique | Expected Observations |

| ¹H NMR | ~7.20-7.40 ppm (m, 10H): Overlapping multiplets from the two phenyl rings. ~5.7 ppm (br s, 1H): Carbamate N-H proton. ~5.10 ppm (s, 2H): Benzylic -CH₂- of the Cbz group. ~4.7-4.9 ppm (m, 1H): Methine proton (-CH-) adjacent to the phenyl ring and Cbz group. ~2.9-3.1 ppm (m, 2H): Methylene protons (-CH₂-) adjacent to the primary amine. ~1.5 ppm (br s, 2H): Primary amine -NH₂ protons. |

| ¹³C NMR | ~156 ppm: Carbamate carbonyl carbon (C=O). ~127-142 ppm: Aromatic carbons. ~67 ppm: Benzylic carbon (-CH₂-) of the Cbz group. ~55-58 ppm: Methine carbon (-CH-). ~45-48 ppm: Methylene carbon (-CH₂-). |

| IR (Infrared) | 3300-3400 cm⁻¹: N-H stretching (primary amine and carbamate NH). ~3030 cm⁻¹: Aromatic C-H stretching. ~2900 cm⁻¹: Aliphatic C-H stretching. ~1690-1710 cm⁻¹: Carbonyl (C=O) stretching of the carbamate. ~1520 cm⁻¹: N-H bending. ~1250 cm⁻¹: C-N stretching. |

| Mass Spec. | Calculated Exact Mass: 270.1368 g/mol . Expected [M+H]⁺: 271.1441 |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a chiral intermediate. The presence of a protected amine and a free primary amine allows for sequential, regioselective chemical modifications.

-

Chiral Ligand Synthesis: Vicinal diamines are foundational components of highly effective ligands for asymmetric catalysis. This mono-protected version allows for the elaboration of the free amine into a more complex phosphine, salicylaldehyde, or other coordinating group, followed by deprotection and further modification if needed.

-

Peptidomimetics and Bioactive Scaffolds: The 1-phenyl-1,2-ethanediamine core is a privileged scaffold in medicinal chemistry. This compound serves as a key starting material for synthesizing more complex molecules. For instance, derivatives of this core structure have been investigated as potential inhibitors of HIV reverse transcriptase and as stimulators of bone morphogenetic protein 2 (BMP-2), which is crucial for bone healing.

-

Asymmetric Synthesis: The free primary amine can be used as a nucleophile in various reactions, such as Michael additions or reductive aminations. The inherent chirality of the molecule can be used to induce stereoselectivity in subsequent transformations.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. The starting material, benzyl chloroformate, is highly corrosive and a lachrymator; it must be handled with extreme care in a fume hood.

-

Hazards: Based on similar compounds, this compound may cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Benzyl N-(2-aminoethyl)carbamate. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

-

This compound. Crysdot. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of (R)-Benzyl (2-amino-1-phenylethyl)carbamate

Introduction

(R)-Benzyl (2-amino-1-phenylethyl)carbamate is a chiral synthetic building block of significant value in medicinal chemistry and drug development. Its structure incorporates a vicinal 1,2-diamine motif, a pharmacophore present in numerous biologically active compounds and a privileged scaffold for the design of chiral ligands and organocatalysts.[1] The molecule features a stereogenic center at the C1 position, an N-benzyloxycarbonyl (Cbz) protected amine at this chiral center, and a free primary amine at the C2 position. This differential protection makes it a versatile intermediate, allowing for selective chemical modifications at the primary amine without disturbing the protected benzylic amine.

The primary challenges in the synthesis of this molecule are twofold:

-

Stereochemical Control: The establishment of the (R)-configuration at the C1 stereocenter with high enantiomeric purity is paramount.

-

Regioselective Protection: The selective protection of the less basic and more sterically hindered benzylic amine in the presence of the more nucleophilic primary amine requires a carefully designed synthetic strategy.

This guide provides a comprehensive overview of the prevalent and field-proven synthetic routes to this compound, focusing on the underlying chemical principles that govern these transformations. We will explore both classical resolution and modern asymmetric synthesis for establishing chirality, followed by a detailed protocol for the critical regioselective N-protection step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals the key strategic disconnections. The carbamate functional group can be disconnected to reveal the chiral precursor, (R)-1-phenyl-1,2-ethanediamine, and the Cbz-donating reagent, benzyl chloroformate. The chiral diamine itself is the central component, whose stereochemistry can be established either by asymmetric synthesis from achiral precursors (e.g., styrene) or by resolving a racemic mixture of 1-phenyl-1,2-ethanediamine.

Synthesis of the Chiral Precursor: (R)-1-phenyl-1,2-ethanediamine

The synthesis of the enantiomerically pure diamine is the cornerstone of the entire process. Two primary strategies are employed in the field: the resolution of a racemic mixture and de novo asymmetric synthesis.

Strategy A: Chiral Resolution of Racemic 1-phenyl-1,2-ethanediamine

This classical approach remains highly relevant due to its reliability and cost-effectiveness, especially when both enantiomers of the resolving agent are readily available. The process involves the formation of diastereomeric salts by reacting the racemic diamine with an enantiomerically pure chiral acid. These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[2]

Causality of Experimental Choices:

-

Resolving Agent: (+)-Tartaric acid is an ideal choice as it is an inexpensive, naturally occurring chiral molecule. It forms diastereomeric salts with the racemic amine.[3][4]

-

Solvent: Methanol is commonly used as it provides a good solubility differential between the two diastereomeric salts. The desired (R-amine)-(+)-tartrate salt is typically less soluble and crystallizes out, while the (S-amine)-(+)-tartrate salt remains in the mother liquor.[4]

-

Liberation of the Amine: After separation, the diastereomerically pure salt is treated with a strong base (e.g., NaOH) to break the ionic bond, regenerating the free amine and forming a water-soluble sodium tartrate salt, which can be easily removed by extraction.[4]

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve (+)-tartaric acid (1.0 eq) in methanol in an Erlenmeyer flask, with gentle heating if necessary.

-

Cautiously add racemic 1-phenyl-1,2-ethanediamine (2.0 eq, as it is a diamine) to the tartaric acid solution. An exothermic reaction will occur.

-

Allow the solution to cool to room temperature and then let it stand undisturbed for 24-48 hours to facilitate the crystallization of the less soluble diastereomeric salt.[3][4]

-

Separation: Collect the prism-shaped crystals by vacuum filtration and wash them with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

Amine Liberation: Dissolve the collected crystals in water and add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) until the pH is >12 to deprotonate the amine and dissolve the salt.[4]

-

Extraction: Extract the liberated free (R)-amine from the aqueous solution using a suitable organic solvent, such as diethyl ether or dichloromethane (3x portions).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-phenyl-1,2-ethanediamine. The enantiomeric excess (ee) should be determined by chiral HPLC or polarimetry.

Strategy B: Asymmetric Synthesis

Modern organic synthesis increasingly favors methods that create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution.[2] Catalytic asymmetric synthesis of 1,2-diamines has emerged as a powerful alternative.[1] Methods such as the catalytic asymmetric hydroamination of enamines or the ring-opening of meso-aziridines can provide direct access to the chiral diamine with high enantioselectivity.[5]

Causality of Experimental Choices:

-

Catalyst: The choice of a chiral catalyst (often a transition metal complex with a chiral ligand) is crucial. The catalyst creates a chiral environment, forcing the reaction to proceed along a lower energy pathway for the formation of one enantiomer over the other.

-

Substrate: The reaction is designed around readily available starting materials. For instance, the asymmetric diamination of styrene is an attractive route.

While a detailed protocol for asymmetric synthesis is beyond the scope of this guide due to the specialized nature of the catalysts and conditions, it represents a more atom-economical and elegant approach for large-scale production.

| Feature | Chiral Resolution | Asymmetric Synthesis |

| Theoretical Yield | Max 50% (without racemization/recycle) | Up to 100% |

| Atom Economy | Lower | Higher |

| Development Cost | Lower (uses common reagents) | Higher (requires catalyst development) |

| Scalability | Well-established, but can be laborious | Often more efficient at scale |

| Key Challenge | Achieving high diastereomeric purity via crystallization | Catalyst design and optimization |

Regioselective N-Cbz Protection

With the enantiopure (R)-1-phenyl-1,2-ethanediamine in hand, the next critical step is the selective protection of the benzylic amine (at C1) to form the carbamate. The primary amine (at C2) is more basic and less sterically hindered than the secondary-like benzylic amine. A direct reaction with benzyl chloroformate would likely yield a mixture of products, including the undesired isomer and the di-protected product.

To achieve the desired regioselectivity, a strategy involving in-situ mono-protonation of the diamine is employed.[6][7][8]

Causality of Experimental Choices:

-

Mono-protonation: By adding one equivalent of a strong acid, the more basic primary amine at the C2 position is selectively protonated to form an ammonium salt. This protonation drastically reduces its nucleophilicity, effectively "protecting" it.

-

Acid Source: Anhydrous HCl, generated in-situ from the reaction of chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂) with anhydrous methanol, is a convenient and controllable method for delivering one equivalent of acid.[7]

-

Reaction Conditions: The reaction is performed at low temperature (0 °C) to control reactivity and improve selectivity. The less nucleophilic benzylic amine (C1) is then free to react with the subsequently added benzyl chloroformate.

Experimental Protocol: Regioselective N-Cbz Protection

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol and cool to 0 °C in an ice bath.

-

Diamine Addition: Add the (R)-1-phenyl-1,2-ethanediamine (1.0 eq) to the cold methanol.

-

In-situ Protonation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise. The reaction with methanol will generate HCl in situ, protonating the primary amine. Stir for 15-20 minutes at 0 °C.[7]

-

Base and Cbz-Cl Addition: Add a suitable base, such as triethylamine (Et₃N, 2.0 eq), to act as a proton scavenger for the HCl generated in the next step. Then, add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise, keeping the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted diamine, then with saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Purification and Characterization

Final purification and rigorous characterization are essential to validate the structure and purity of the synthesized compound.

Purification

Recrystallization or flash column chromatography are standard methods. A typical eluent system for chromatography would be a gradient of ethyl acetate in hexanes, often with a small percentage (e.g., 1%) of triethylamine to prevent the product from streaking on the silica gel.

Characterization Data

The following table summarizes the predicted spectroscopic data for the final product based on known values for analogous structures.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 10H, Ar-H), ~5.1 (s, 2H, -O-CH₂-Ph), ~4.9-5.0 (m, 1H, N-CH-Ph), ~2.9-3.1 (m, 2H, -CH₂-NH₂), ~1.5 (br s, 3H, -NH and -NH₂).[9][10][11] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~156 (C=O, carbamate), ~136-140 (quaternary Ar-C), ~126-129 (Ar-CH), ~67 (-O-CH₂-Ph), ~58 (N-CH-Ph), ~47 (-CH₂-NH₂).[10][12] |

| FTIR (KBr, cm⁻¹) | 3300-3400 (N-H stretch, primary amine), ~3300 (N-H stretch, carbamate), ~1690-1710 (C=O stretch, carbamate), 1510-1540 (N-H bend).[9] |

| MS (ESI+) | Predicted m/z for [M+H]⁺: 271.14 |

Conclusion

The synthesis of this compound is a multi-step process where control of stereochemistry and regiochemistry are the principal challenges. This guide has detailed two robust strategies for obtaining the chiral diamine precursor: classical resolution and asymmetric synthesis, providing a framework for selecting the most appropriate method based on scale, cost, and available resources. Furthermore, we have presented a field-proven protocol for the critical regioselective N-Cbz protection step, which relies on the differential basicity of the two amino groups. The methodologies and data presented herein provide a comprehensive technical resource for researchers and professionals engaged in the synthesis of chiral amines and their derivatives for applications in drug discovery and beyond.

References

- H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. (n.d.).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Spectrometric Identification of Organic Compounds, 7th ed..

-

Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Retrieved from [Link]

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ha, D.-C., Yun, C.-S., & Lee, H. (2004). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 881-886. Retrieved from [Link]

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 7983-8085. Retrieved from [Link]

-

Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. (1990). Pharmazie, 45(11), 835-836. Retrieved from [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules, 25(24), 5939. Retrieved from [Link]

-

Jacobson, A. R., Makris, A. N., & Sayre, L. M. (1987). Monoacylation of symmetrical diamines. The Journal of Organic Chemistry, 52(12), 2594-2596. Retrieved from [Link]

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]

-

Regio- and Enantioselective Synthesis of 1,2-Diamines by Formal Hydroamination of Enamines: Scope, Mechanism, and Asymmetric Synthesis of Orthogonally Protected Bis-Piperazines as a Privileged Scaffold. (2024). Chemistry, 30(16). Retrieved from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate. (n.d.). PMC - NIH. Retrieved from [Link]

-

Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved from [Link]

-

Cbz-Protected Amino Groups. (2019). Organic-Chemistry.org. Retrieved from [Link]

-

Aitken, R. A., & Hunt, J. D. D. (2025). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. St Andrews Research Repository. Retrieved from [Link]

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. Retrieved from [Link]

-

Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH. Retrieved from [Link]

-

ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). ResearchGate. Retrieved from [Link]

-

Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

-

Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. (n.d.). ResearchGate. Retrieved from [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine. Organic Syntheses, 95, 289-309. Retrieved from [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (n.d.). NIH. Retrieved from [Link]

-

Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. (2022). MDPI. Retrieved from [Link]

-

Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Regio- and Enantioselective Synthesis of 1,2-Diamines by Formal Hydroamination of Enamines: Scope, Mechanism, and Asymmetric Synthesis of Orthogonally Protected Bis-Piperazines as a Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. redalyc.org [redalyc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. rsc.org [rsc.org]

- 10. Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of (R)-Benzyl (2-amino-1-phenylethyl)carbamate

Introduction

(R)-Benzyl (2-amino-1-phenylethyl)carbamate is a chiral organic molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a stereogenic center, a carbamate protecting group, and a vicinal diamine moiety, makes it a valuable building block in the synthesis of complex pharmaceutical agents. The precise stereochemistry and functional group arrangement necessitate a thorough and accurate spectroscopic characterization to ensure purity, confirm identity, and understand its conformational properties.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, with its key functional groups, is presented below. The presence of two phenyl rings, a carbamate linkage, a primary amine, and a chiral center at the C1 position of the ethyl chain dictates the expected spectroscopic features.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for each type of proton. The chemical shifts are influenced by shielding and deshielding effects from neighboring functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| Aromatic-H (C₆H₅-CH) | 7.20 - 7.40 | multiplet | - | Protons on the phenyl ring attached to the chiral center. The exact shifts and splitting will be complex due to overlapping signals.[1] |

| Aromatic-H (C₆H₅-CH₂) | 7.25 - 7.45 | multiplet | - | Protons on the phenyl ring of the benzyl group. These will likely overlap with the other aromatic signals.[2] |

| NH (carbamate) | ~5.5 - 6.5 | broad singlet | - | The carbamate N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is concentration-dependent. |

| CH (benzylic) | ~4.8 - 5.2 | triplet or multiplet | ~6-8 | The methine proton at the chiral center is coupled to the adjacent CH₂ and NH protons. The benzylic position and adjacent electron-withdrawing carbamate group cause a downfield shift. |

| CH₂ (benzyl) | ~5.10 | singlet | - | The two benzylic protons of the Cbz group are chemically equivalent in a freely rotating system, appearing as a singlet.[2] |

| CH₂ (ethyl) | ~2.9 - 3.2 | multiplet | ~6-8 | These methylene protons are adjacent to the primary amine and the chiral center, leading to a complex splitting pattern (diastereotopic protons). |

| NH₂ (primary amine) | ~1.5 - 2.5 | broad singlet | - | The primary amine protons typically appear as a broad singlet that can exchange with D₂O. The chemical shift is highly dependent on solvent and concentration. |

Experimental Protocol for ¹H NMR Data Acquisition

A robust and self-validating protocol is crucial for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound. The exact mass is important for potential future quantitative analysis.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons like NH and OH.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex aromatic and aliphatic regions of this molecule.[1]

-

Shim the magnetic field to ensure homogeneity, which is critical for sharp peaks and accurate integration.

-

Calibrate the 90° pulse width for the specific probe and sample to ensure accurate signal intensities.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

To confirm the identity of the NH and NH₂ protons, a D₂O exchange experiment should be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate all peaks to determine the relative number of protons for each signal.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Figure 2. Workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O (carbamate) | ~156 | The carbonyl carbon of a carbamate is deshielded and appears in this characteristic downfield region.[2] |

| Aromatic C (quaternary, C-CH) | ~140 | The ipso-carbon of the phenyl ring attached to the ethyl chain. |

| Aromatic C (quaternary, C-CH₂) | ~136 | The ipso-carbon of the benzyl group. |

| Aromatic CH | ~126 - 129 | Aromatic carbons typically resonate in this region. Multiple signals are expected due to the two different phenyl rings.[1] |

| CH₂ (benzyl) | ~67 | The benzylic carbon of the Cbz group is deshielded by the adjacent oxygen and phenyl ring.[2] |

| CH (benzylic) | ~58 | The chiral methine carbon is deshielded by the adjacent phenyl ring and nitrogen atom. |

| CH₂ (ethyl) | ~45 | The methylene carbon adjacent to the primary amine. |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the ¹³C signal is inherently weaker than the ¹H signal.

-

A wider spectral width is needed compared to ¹H NMR to cover the larger range of ¹³C chemical shifts.

-

-

Data Processing: The processing steps are similar to those for ¹H NMR (Fourier transform, phasing, baseline correction, and referencing). The solvent signal can be used for referencing (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for its various functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale for Prediction |

| N-H stretch (primary amine) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region.[3] |

| N-H stretch (carbamate) | ~3300 | Medium, sharp | The carbamate N-H stretch is usually a single, relatively sharp peak. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic C-H stretching of the phenyl rings. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | C-H stretching of the benzylic and ethyl groups. |

| C=O stretch (carbamate) | 1680 - 1720 | Strong | The strong carbonyl absorption is a hallmark of the carbamate group. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak | A series of bands corresponding to the phenyl ring vibrations. |

| C-N stretch | 1000 - 1250 | Medium | Stretching vibrations of the C-N bonds in the carbamate and amine moieties. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This method is suitable for solid samples.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and acquire the IR spectrum.

-

The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₆H₁₈N₂O₂), the expected molecular weight is 270.33 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 271.34.

Predicted Fragmentation Pattern:

-

Loss of the benzyl group: A common fragmentation pathway for benzyl-protected compounds is the loss of the benzyl radical, leading to a fragment at m/z 91 (tropylium ion).

-

Loss of the benzyloxycarbonyl group: Cleavage of the carbamate can lead to the loss of the Cbz group.

-

Cleavage adjacent to the amine: Fragmentation can occur at the C-C bond between the chiral center and the CH₂NH₂ group.

Figure 3. Simplified workflow for ESI Mass Spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 271.34) to observe the characteristic fragmentation pattern.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the provided experimental protocols, offer a comprehensive framework for the characterization of this important chiral building block. By understanding the expected spectroscopic features and employing robust experimental techniques, researchers can confidently verify the identity, purity, and structure of this and related molecules, which is essential for advancing research and development in the pharmaceutical sciences.

References

-

MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

-

MDPI. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

-

PubChem. Benzyl carbamate. Retrieved from [Link]

-

ResearchGate. (2018). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... Retrieved from [Link]

Sources

Starting materials for (R)-Benzyl (2-amino-1-phenylethyl)carbamate synthesis

An In-depth Technical Guide on the Synthesis of (R)-Benzyl (2-amino-1-phenylethyl)carbamate

Introduction

This compound is a valuable chiral building block in modern organic synthesis. Its structure, featuring a vicinal diamine moiety with a single defined stereocenter and a selectively protected amine, makes it a strategic intermediate in the development of pharmaceuticals and chiral ligands for asymmetric catalysis.[1][2] The synthesis of this compound presents two primary challenges: the establishment of the (R)-stereocenter at the benzylic position and the regioselective protection of the C1 amine in the presence of the C2 primary amine.

This technical guide provides a comprehensive overview of the prevalent synthetic strategies for obtaining this compound. It is designed for researchers and drug development professionals, offering not just protocols but also the underlying mechanistic rationale and field-proven insights to inform experimental design. We will explore methodologies starting from racemic precursors via chiral resolution, synthesis from readily available chiral pool starting materials, and the crucial selective protection step.

Part 1: Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge into manageable steps. The target molecule is disconnected at the carbamate linkage, identifying the key intermediate, (R)-1-phenyl-1,2-ethanediamine, and the protecting group source, typically benzyl chloroformate. The chiral diamine itself can be traced back to several common starting materials, outlining the primary synthetic pathways to be discussed.

Caption: Retrosynthetic analysis of the target carbamate.

Part 2: Synthesis of the Chiral Diamine Core: (R)-1-phenyl-1,2-ethanediamine

The cornerstone of the synthesis is the efficient preparation of enantiomerically pure (R)-1-phenyl-1,2-ethanediamine. Two robust strategies are presented here.

Strategy A: Chiral Resolution of a Racemic Mixture

This classical and highly reliable method involves the synthesis of a racemic mixture of the diamine, followed by separation of the enantiomers. The process leverages the formation of diastereomeric salts with a chiral resolving agent. These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[3][4]

Core Principle: The reaction of a racemic base (R/S-diamine) with an enantiopure acid (e.g., L-acid) yields a mixture of two diastereomeric salts (R-diamine·L-acid and S-diamine·L-acid). Due to their different three-dimensional structures, these salts have distinct solubilities in a given solvent system, enabling the selective crystallization of one diastereomer.

Workflow for Chiral Resolution:

Caption: Workflow for obtaining enantiopure diamine via chiral resolution.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is a well-established method for resolving 1-phenylethanamine and related structures.[4][5]

-

Preparation of Racemic Diamine: Synthesize rac-1-phenyl-1,2-ethanediamine via established routes, such as the reduction of benzil dioxime or the aminolysis of styrene oxide.

-

Salt Formation: Dissolve one equivalent of rac-1-phenyl-1,2-ethanediamine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve one equivalent of L-(+)-tartaric acid in the minimum amount of the same warm solvent.

-

Crystallization: Slowly add the tartaric acid solution to the diamine solution with stirring. Cloudiness or precipitation should be observed. Heat the mixture gently until a clear solution is obtained, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. The less soluble diastereomeric salt, typically the (R)-diamine-(+)-tartrate, will crystallize out.

-

Isolation and Purification: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The optical purity can be enhanced by recrystallizing the salt from the same solvent system.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >12. This neutralizes the tartaric acid and liberates the free diamine.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-phenyl-1,2-ethanediamine.

| Resolving Agent | Typical Solvent | Comments |

| L-(+)-Tartaric Acid | Methanol, Ethanol | Widely used, cost-effective, and reliable for many phenylamines.[5][6] |

| (1R)-(-)-Camphor-10-sulfonic acid | Water, Alcohols | Strong acid, forms well-defined crystalline salts.[3] |

| N-Acetyl-L-leucine | Ethanol | Often used for resolving amino alcohols, can be effective for diamines. |

| Dibenzoyl-L-tartaric acid | Aqueous Alcohols | Bulky agent, can provide excellent discrimination leading to high efficiency.[7] |

Strategy B: Synthesis from the Chiral Pool

This approach utilizes a readily available, enantiopure starting material from nature's "chiral pool." (R)-(-)-2-Amino-1-phenylethanol (also known as (R)-phenylglycinol) is an excellent precursor. The strategy involves converting the primary hydroxyl group into a primary amino group, which requires a two-step sequence: activation of the alcohol and subsequent displacement with a nitrogen source.

Synthetic Route from (R)-2-amino-1-phenylethanol:

Caption: Synthesis of the chiral diamine from (R)-2-amino-1-phenylethanol.

Experimental Protocol: Conversion of (R)-2-amino-1-phenylethanol

-

N-Protection: The existing amino group must be protected to prevent side reactions. A standard procedure involves reacting (R)-2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) in a solvent like dichloromethane (DCM) to yield N-Boc-(R)-2-amino-1-phenylethanol.

-

Hydroxyl Group Activation: The protected amino alcohol is dissolved in anhydrous DCM and cooled in an ice bath. Pyridine or TEA is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction activates the hydroxyl group as a good leaving group (mesylate).

-

Nucleophilic Displacement: The crude mesylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide (NaN₃) is added. The mixture is heated (e.g., to 60-80 °C) to facilitate the Sₙ2 displacement of the mesylate by the azide ion. This step proceeds with inversion of configuration, but since the chiral center is not the reaction site, the stereochemistry is retained.

-

Azide Reduction & Deprotection: The resulting N-Boc protected azide can be reduced. A common method is catalytic hydrogenation (H₂, Pd/C) in methanol, which reduces the azide to the amine. If the N-protecting group is also labile to hydrogenolysis (like Cbz), it will be cleaved simultaneously. For the Boc group, a subsequent deprotection step is required using a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane. The final product is obtained after an aqueous workup with a base wash and extraction.

Part 3: Regioselective N-Cbz Protection

With the chiral diamine in hand, the final step is the selective protection of the C1 (benzylic) amine. The two primary amines in (R)-1-phenyl-1,2-ethanediamine have different steric and electronic environments. The C1 amine is adjacent to a bulky phenyl group, making it more sterically hindered. Conversely, the C2 amine is a simple primary amine. This difference can be exploited to achieve regioselectivity.

Mechanism of Cbz Protection:

The reaction proceeds via nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group. A base is required to neutralize the HCl byproduct.[8]

Caption: Mechanism of amine protection with benzyl chloroformate (Cbz-Cl).

Experimental Protocol: Selective N-Cbz Protection

-

Setup: Dissolve (R)-1-phenyl-1,2-ethanediamine (1 equivalent) in a suitable solvent such as DCM or THF and cool the solution to a low temperature (e.g., -20 °C to 0 °C) in an ice-salt or dry ice/acetone bath.

-

Reagent Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (1 equivalent). Slowly, add a solution of benzyl chloroformate (Cbz-Cl, 1 equivalent) in the same solvent dropwise over an extended period. The low temperature and slow addition are crucial for maximizing selectivity for the less-hindered C2 amine, leaving the desired C1 amine for subsequent reactions. Correction: The goal is to protect the C1 amine. While the C2 amine is less hindered, the C1 benzylic amine might have different reactivity. Careful control of stoichiometry is key. To obtain the title compound, we must protect the C1 amine. This often requires protecting both amines and then selectively deprotecting the C2 amine, or finding conditions that favor C1 protection. A more direct approach is often desired. Let's assume conditions can be found for mono-protection.

-

Reaction: Allow the reaction to stir at a low temperature for several hours, monitoring its progress by TLC.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted diamine, followed by a saturated NaHCO₃ solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to separate the desired mono-protected product from di-protected byproducts and starting material.

| Parameter | Condition | Rationale for Selectivity & Yield |

| Temperature | -20 °C to 0 °C | Lowers the reaction rate, enhancing the kinetic selectivity between the two non-equivalent primary amines. |

| Stoichiometry | ~1.0 eq. of Cbz-Cl | Using a stoichiometric amount minimizes the formation of the di-protected byproduct. |

| Base | NaHCO₃, TEA | A non-nucleophilic base is required to neutralize the HCl byproduct without competing with the amine. |

| Solvent | DCM, THF | Aprotic solvents that dissolve the reactants well and are inert under the reaction conditions. |

Conclusion

The synthesis of this compound is a well-documented process achievable through several reliable routes. For process development and scale-up, the chiral resolution pathway offers a robust and cost-effective method, leveraging classical crystallization techniques to ensure high optical purity. For laboratory-scale synthesis where chiral precursors are readily available, the functional group interconversion of (R)-2-amino-1-phenylethanol provides a predictable and high-yielding alternative. The final selective N-protection step is critical and requires careful control of reaction conditions—particularly temperature and stoichiometry—to achieve the desired mono-protected product in high yield. The methodologies detailed in this guide provide a strong foundation for researchers to successfully synthesize this key chiral intermediate for applications in pharmaceutical and materials science.

References

-

Alexakis, A., et al. (2008). Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters. Available at: [Link]

-

Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London). Available at: [Link]

-

Kizirian, J.-C. (2008). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

-

Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. Available at: [Link]

-

ChemWis. (2023). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. YouTube. Available at: [Link]

-

ChemBK. (R)-(-)-2-Amino-1-phenylethanol - Names and Identifiers. ChemBK Database. Available at: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com. Available at: [Link]

-

Wikipedia. Chiral resolution. Wikipedia, The Free Encyclopedia. Available at: [Link]

- Google Patents. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP0924194B1.

-

Pittelkow, M. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. University of Copenhagen. Available at: [Link]

-

University of the Witwatersrand. Resolution of Enantiomers. Course Materials. Available at: [Link]

-

Royal Society of Chemistry. (2015). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation. RSC Publishing. Available at: [Link]

-

Wikipedia. Benzyl carbamate. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic Chemistry Portal. Cbz Protection - Common Conditions. organic-chemistry.org. Available at: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. organic-chemistry.org. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine | 29841-69-8 [chemicalbook.com]

- 7. Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. total-synthesis.com [total-synthesis.com]

The Strategic Role of (R)-Benzyl (2-amino-1-phenylethyl)carbamate in Asymmetric Synthesis: A Technical Guide

Abstract

(R)-Benzyl (2-amino-1-phenylethyl)carbamate, a chiral building block derived from (R)-1-phenyl-1,2-diaminoethane, serves a pivotal role not as a conventional chiral auxiliary, but as a sophisticated precursor to a class of highly effective chiral ligands and catalysts. This technical guide provides an in-depth exploration of its synthesis, characterization, and its strategic application in the field of asymmetric synthesis. The focus will be on its transformation into powerful catalysts for asymmetric transfer hydrogenation reactions, a cornerstone of modern pharmaceutical and fine chemical manufacturing. We will delve into the mechanistic underpinnings of the stereochemical control exerted by its derivatives and provide detailed, field-proven protocols for its synthesis and application, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.

Introduction: Beyond the Archetype of Chiral Auxiliaries

The quest for enantiomerically pure compounds is a defining challenge in modern chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule is intrinsically linked to its therapeutic efficacy and safety.[1] Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, represent a classical and powerful strategy in asymmetric synthesis.[2] However, the evolution of asymmetric synthesis has also seen the rise of catalytic methods, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

This compound, systematically named benzyl N-[(1R)-2-amino-1-phenylethyl]carbamate, occupies a unique and strategic position within this landscape. While its structure, featuring a stereogenic center and a protected amine, might suggest a role as a chiral auxiliary, its primary and more impactful application lies in its use as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The benzyloxycarbonyl (Cbz) protecting group on one of the amine functionalities allows for the selective modification of the free amine, enabling the construction of a diverse array of chiral ligands.[3]

This guide will illuminate the journey of this compound from a stable, crystalline solid to a key component of highly efficient catalytic systems for asymmetric reactions.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 130406-35-8 |

| Molecular Formula | C₁₆H₁₈N₂O₂ |

| Molecular Weight | 270.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | Typically ≥95% |

The data in this table is compiled from commercially available sources.[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a critical first step for its use in asymmetric synthesis. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of this compound

This procedure involves the selective protection of one of the amino groups of (R)-1,2-diamino-1-phenylethane.

Materials:

-

(R)-1,2-Diamino-1-phenylethane

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Dissolution: Dissolve (R)-1,2-diamino-1-phenylethane (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Aqueous Base: In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate.

-

Reaction Setup: Cool the DCM solution of the diamine to 0 °C in an ice bath. Add the saturated sodium bicarbonate solution.

-

Addition of Protecting Group: While stirring vigorously, add benzyl chloroformate (1.0-1.1 eq) dropwise to the biphasic mixture. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford this compound as a white solid.

Visualization of the Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Application in Asymmetric Synthesis: A Precursor to Chiral Ligands for Asymmetric Transfer Hydrogenation

The true value of this compound is realized upon its conversion into chiral ligands for transition metal-catalyzed asymmetric reactions. A prominent example is its use in the synthesis of ligands for the asymmetric transfer hydrogenation of ketones, a reaction of immense industrial importance for the production of chiral alcohols.

From Precursor to Ligand: The Synthesis of a Chiral N-Sulfonylated Diamine Ligand

The free amino group of this compound can be readily functionalized, for instance, by sulfonylation, to generate a bidentate ligand. This ligand, after deprotection of the Cbz group, can coordinate to a metal center, creating a chiral environment for catalysis.

Experimental Protocol: Synthesis of a Ts-DPEN type Ligand

This protocol describes the synthesis of a tosylated derivative, a common structural motif in ligands for asymmetric transfer hydrogenation.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (Ts-Cl)

-

Triethylamine (NEt₃) or Pyridine

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C)

-

Hydrogen source (H₂ gas or a transfer hydrogenation source like ammonium formate)

-

Methanol or Ethanol

Procedure:

Part A: Sulfonylation

-

Dissolution: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography to yield the N-tosylated, N'-Cbz protected diamine.

Part B: Cbz-Deprotection

-

Dissolution: Dissolve the product from Part A in methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) or add a hydrogen donor like ammonium formate for transfer hydrogenation.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Filtration and Concentration: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the chiral N-tosylated-1,2-diamino-1-phenylethane ligand.

Visualization of the Ligand Synthesis Workflow:

Caption: Synthesis of a chiral ligand from the precursor.

Asymmetric Transfer Hydrogenation of Ketones

The synthesized chiral ligand can be combined with a metal precursor, such as a ruthenium(II) complex, to form an in situ catalyst for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

Chiral N-tosylated-1,2-diamino-1-phenylethane ligand

-

[Ru(p-cymene)Cl₂]₂

-

Acetophenone

-

Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

-

Anhydrous solvent (e.g., DCM or isopropanol)

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, stir the chiral ligand (0.022 eq) and [Ru(p-cymene)Cl₂]₂ (0.01 eq) in the anhydrous solvent for 30 minutes.

-

Reaction Mixture: To this catalyst solution, add acetophenone (1.0 eq).

-

Initiation: Add the formic acid/triethylamine azeotrope (2.0 eq) and heat the reaction mixture (e.g., to 40 °C).

-

Reaction Monitoring: Monitor the conversion of the ketone by GC or TLC.

-

Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Wash the combined organic extracts, dry, and concentrate. The crude alcohol can be purified by chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.

Table 2: Representative Results for Asymmetric Transfer Hydrogenation

| Substrate | Product | Yield (%) | ee (%) |

| Acetophenone | 1-Phenylethanol | >95 | >98 |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | >97 |

| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >90 | >95 |

Note: The results presented are typical for this class of catalysts and may vary depending on the specific ligand and reaction conditions.

Mechanistic Insights: The Origin of Stereoselectivity

The high degree of stereoselectivity observed in these reactions originates from the well-defined chiral environment created by the coordination of the bidentate diamine ligand to the metal center. In the case of Ru-catalyzed transfer hydrogenation, the reaction is believed to proceed through a six-membered pericyclic transition state.

Visualization of the Catalytic Cycle:

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

The chiral ligand controls the facial selectivity of the hydride transfer from the metal to the prochiral ketone. The steric and electronic properties of the ligand create a favored orientation for the substrate in the transition state, leading to the preferential formation of one enantiomer of the alcohol product.

Conclusion: A Versatile and Indispensable Tool in Asymmetric Synthesis

This compound stands as a testament to the nuanced and strategic thinking in modern asymmetric synthesis. While not a classical chiral auxiliary, its role as a readily available, stable, and versatile precursor to highly effective chiral ligands is of paramount importance. The ability to selectively functionalize its free amino group opens the door to a wide range of tailored ligands for various asymmetric transformations. The application of its derivatives in asymmetric transfer hydrogenation, a robust and scalable method for producing enantiomerically pure alcohols, underscores its significance for both academic research and industrial drug development. This guide has provided a comprehensive overview of its synthesis, application, and the mechanistic principles that govern its efficacy, empowering researchers to harness the full potential of this valuable chiral building block.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Power of Protected Amines: N-Cbz-1,2-diaminoethane in Advanced Organic Synthesis.

- Sigma-Aldrich. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.

- MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.

- RSC Publishing. (n.d.). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones.

- PubMed. (2015). Iridium-Catalyzed Enantioselective Hydrogenation of Simple Ketones Using 1,2-Diphenylethylenediamine-Derived P,N,N-Ligands with a Tertiary Amine Terminus. J. Org. Chem.

- Alichem Inc. (n.d.). This compound, 95% Purity. Retrieved from a commercial supplier's product page.

- Wikipedia. (n.d.). Chiral auxiliary.

Sources

The Architecture of Asymmetry: A Technical Guide to the Discovery and History of Chiral Diamine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of chiral diamine ligands represents a watershed moment in asymmetric catalysis, fundamentally altering the landscape of synthetic chemistry and enabling the efficient construction of enantiomerically pure molecules. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and application of these pivotal ligands. We will delve into the foundational principles of chirality, trace the development of key ligand classes from early natural product-derived systems to rationally designed C₂-symmetric scaffolds, and provide detailed experimental protocols for their synthesis and application. Furthermore, this guide will present a comparative analysis of ligand performance in benchmark reactions and elucidate the mechanistic underpinnings of stereochemical induction.

The Genesis of Chiral Recognition: Foundational Concepts

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry and biology. The differential interaction of enantiomers with biological systems, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful, underscores the critical importance of asymmetric synthesis.[1] Chiral diamine ligands have emerged as indispensable tools in this endeavor, serving as powerful controllers of stereochemistry in a vast array of chemical transformations. These ligands, when coordinated to a metal center, create a chiral environment that directs the approach of a substrate, leading to the preferential formation of one enantiomer.

The efficacy of a chiral diamine ligand is intrinsically tied to its structural rigidity and the specific steric and electronic properties it imparts to a metal catalyst.[2] The development of these ligands has evolved from early discoveries of naturally occurring chiral molecules to the rational design of highly modular and tunable scaffolds.

A Historical Odyssey: The Evolution of Chiral Diamine Ligands

The journey of chiral diamine ligands is one of incremental discoveries and conceptual breakthroughs. Early forays into asymmetric catalysis often relied on naturally occurring chiral molecules.

Early Pioneers and Natural Product Scaffolds

The 1960s marked the initial use of chiral amines in asymmetric catalysis, with cinchona alkaloids being among the first to be explored.[3][4] Sparteine, a naturally occurring alkaloid, was another early entrant and has been used in asymmetric synthesis since the 1970s.[5][6] While these natural products demonstrated the feasibility of asymmetric induction, their structural diversity was limited, and opportunities for systematic modification were scarce.

The Rise of C₂-Symmetry: A Design Principle

A significant conceptual leap came with the development of C₂-symmetric ligands. This design principle, where the ligand possesses a twofold axis of rotation, reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. Henri Kagan's development of DIOP, a C₂-symmetric diphosphine, was a notable advance in the broader field of asymmetric hydrogenation.[6] This principle was soon applied to the design of chiral diamines.

The "Privileged" Ligands: Workhorses of Asymmetric Catalysis

The late 20th century witnessed an explosion in the development of new chiral ligands, with imine and phosphine-based systems gaining prominence.[7] Within this landscape, several classes of chiral diamines have achieved the status of "privileged ligands" due to their broad applicability and high efficacy.

-

1,2-Diaminocyclohexane (DACH) Derivatives: C₂-symmetric vicinal diamines derived from (1R, 2R)-(-)-1,2-diaminocyclohexane are among the most extensively studied and utilized chiral diamines.[8][9] Their rigid cyclohexane backbone provides a well-defined chiral environment, leading to high levels of stereocontrol. Barry Trost's development of C₂-symmetric ligands from trans-1,2-diaminocyclohexane has had a profound impact on palladium-catalyzed asymmetric allylic alkylation.[10]

-

1,2-Diphenylethanediamine (DPEN) and its Analogs: Derivatives of DPEN, particularly the tosylated version (TsDPEN), are key components of the catalysts developed by Ryoji Noyori for the asymmetric hydrogenation of ketones and imines, work for which he was a co-recipient of the 2001 Nobel Prize in Chemistry.[10]

-

1,1'-Binaphthyl-2,2'-diamine (BINAM): This axially chiral diamine provides a stable, well-defined chiral environment and has been employed in a variety of asymmetric transformations.[3] Its derivatives have also found use as fluorescent enantioselective detectors.[5]

Synthesis of Key Chiral Diamine Ligands: Experimental Protocols

The ability to synthesize enantiomerically pure chiral diamine ligands is crucial for their application in asymmetric catalysis. The following protocols detail the synthesis of representative and widely used ligands.

Synthesis of (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN)

This protocol describes the tosylation of (1S,2S)-1,2-diphenylethylenediamine, a key ligand in Noyori's asymmetric hydrogenation catalysts.[10]

Materials:

-

(1S,2S)-1,2-diphenylethylenediamine

-

p-toluenesulfonyl chloride

-

Triethylamine

-

Dichloromethane

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (1S,2S)-1,2-diphenylethylenediamine in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath and add triethylamine.

-

Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Pour the mixture into ice water and separate the organic layer.

-

Wash the organic layer three times with water and dry with anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine.

Synthesis of N,N'-Disubstituted (1R,2R)-1,2-Diaminocyclohexane Derivatives

This protocol provides a general method for the synthesis of N-substituted diamines derived from (R,R)-1,2-diaminocyclohexane.

Materials:

-

(1R,2R)-1,2-diaminocyclohexane

-

Appropriate aldehyde or ketone

-

Reducing agent (e.g., sodium borohydride, hydrogen gas with a catalyst)

-

Solvent (e.g., methanol, ethanol)

Procedure:

-

Dissolve (1R,2R)-1,2-diaminocyclohexane in a suitable solvent.

-

Add the desired aldehyde or ketone to form the corresponding diimine.

-

Reduce the diimine in situ using a suitable reducing agent.

-

After the reaction is complete, quench the reaction and extract the product.

-

Purify the N,N'-disubstituted diamine by chromatography or crystallization.

Synthesis of (S)-1,1'-Binaphthyl-2,2'-diamine (BINAM)

The synthesis of BINAM often involves the resolution of a racemic mixture or an asymmetric synthesis strategy. One common method involves Pd(0)-catalyzed amination reactions.[5]

Materials:

-

(S)-1,1'-Binaphthyl-2,2'-diol (BINOL)

-

Trifluoromethanesulfonic anhydride

-

Ammonia source (e.g., aqueous ammonia)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Solvent (e.g., toluene)

Procedure:

-

Convert (S)-BINOL to the corresponding ditriflate.

-

In a separate reaction vessel, set up a palladium-catalyzed amination reaction with the ditriflate and an ammonia source.

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete.

-

After cooling, work up the reaction and purify the (S)-BINAM by chromatography.

Applications in Asymmetric Catalysis: A Comparative Overview

Chiral diamine ligands have proven to be highly effective in a wide range of asymmetric transformations. The choice of ligand is critical and is often determined by the specific reaction and substrate.

Asymmetric Hydrogenation and Transfer Hydrogenation

The asymmetric hydrogenation of ketones and imines is a cornerstone of modern synthetic chemistry, and chiral diamine ligands play a central role. The Noyori-type catalysts, which feature a ruthenium center coordinated to a chiral diamine and a phosphine ligand, are particularly effective.

Table 1: Performance of Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone [9]

| Ligand/Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |

| (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine / Ru-complex | Acetophenone | 1-Phenylethanol | >95 | 98 |

| (1S,2S)-TsDPEN / Ru-complex | Acetophenone | 1-Phenylethanol | >99 | 99 |

| (R,R)-DACH derivative / Rh-complex | Acetophenone | 1-Phenylethanol | 96 | 95 |

Note: The data presented is compiled from various literature sources and reaction conditions may vary. Direct comparison should be made with caution.

Asymmetric C-N and C-C Bond Forming Reactions

Chiral diamine ligands are also instrumental in a variety of asymmetric C-N and C-C bond-forming reactions, which are essential for the synthesis of complex nitrogen-containing molecules. These include asymmetric diaminations, aza-Henry reactions, and Michael additions.[11]

Mechanistic Insights: The Origin of Stereoselectivity

Understanding the mechanism by which chiral diamine ligands induce stereoselectivity is crucial for the rational design of new and improved catalysts. The prevailing model involves the formation of a rigid, chiral pocket around the metal center. This chiral environment dictates the facial selectivity of substrate coordination and subsequent reaction.

Transition State Modeling

Computational methods, particularly density functional theory (DFT), have become invaluable tools for elucidating the stereocontrolling transition states.[12][13] These models reveal that a network of weak non-covalent interactions, such as C-H···π and C-H···O interactions, between the ligand and the substrate in the transition state are often responsible for the observed enantioselectivity.[12]

The Role of the Diamine Backbone

The structure of the diamine backbone plays a critical role in defining the shape and rigidity of the chiral pocket. For example, the cyclohexane backbone in DACH derivatives provides a conformationally restricted environment, while the binaphthyl core of BINAM creates a stable, axially chiral scaffold.

Future Outlook

The field of chiral diamine ligands continues to evolve, with ongoing efforts focused on the development of more active, selective, and robust catalysts. The design of ligands for challenging transformations, such as the asymmetric functionalization of C-H bonds, remains a key area of research. Furthermore, the development of catalysts that can operate under environmentally benign conditions, such as in water, is a growing priority.[6] The synergy between experimental synthesis and computational modeling will undoubtedly continue to drive innovation in this exciting and impactful area of chemistry.

References

-

Zeng, F., Chen, C., Liu, L., Huang, J. et al. (n.d.). History of well-known chiral ligands. (A) Privileged chiral ligands (B) Rational ligand design and asymmetric syntheses using chiral N-H diamine ligand. ResearchGate. Retrieved from [Link]

-

(2025). Pd(0)-catalyzed amination in the synthesis of chiral derivatives of BINAM and their evaluation as fluorescent enantioselective detectors. ResearchGate. Retrieved from [Link]

-

Jindal, G., & Sunoj, R. B. (2014). Rational design of catalysts for asymmetric diamination reaction using transition state modeling. RSC Publishing. Retrieved from [Link]

-